

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Ethylthiazole-5-carbaldehyde

Cat. No.: B1487461

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **2-Ethylthiazole-5-carbaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. While specific data for this compound is limited, this document extrapolates from the well-documented chemistry of its analogs, particularly 2-methylthiazole-5-carbaldehyde, to provide insights into its synthesis, physicochemical properties, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel thiazole-based compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.^[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of new therapeutic agents. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The

functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making compounds like **2-Ethylthiazole-5-carbaldehyde** attractive building blocks for the synthesis of novel drug candidates.

Compound Identification and Nomenclature

- IUPAC Name: 2-ethyl-1,3-thiazole-5-carbaldehyde[2]
- CAS Number: 933683-87-5[2]
- Synonyms: 2-Ethyl-5-thiazolecarboxaldehyde, 5-Thiazolecarboxaldehyde, 2-ethyl-[2]

Molecular Structure:

Caption: Chemical structure of **2-Ethylthiazole-5-carbaldehyde**.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for **2-Ethylthiazole-5-carbaldehyde** is not readily available. The following properties are predicted based on the known characteristics of similar thiazole derivatives, such as 2-methylthiazole-5-carbaldehyde.[3]

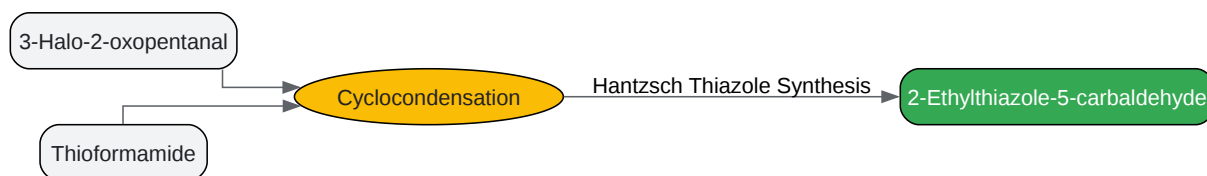
Property	Predicted Value	Notes
Molecular Formula	C6H7NOS	
Molecular Weight	141.19 g/mol	
Appearance	Likely a yellow to light brown solid	Based on the appearance of the methyl analog.[4]
Boiling Point	>200 °C (at 760 mmHg)	Extrapolated from related structures.
Melting Point	40-50 °C	The methyl analog has a melting point of 40-43 °C.[4]
Solubility	Soluble in organic solvents like DMSO, methanol, and ethyl acetate.	Thiazole derivatives typically exhibit good solubility in common organic solvents.
pKa	~1.5 - 2.5	The thiazole ring is weakly basic.

Synthesis Strategies

While a specific, validated synthesis protocol for **2-Ethylthiazole-5-carbaldehyde** is not published in readily accessible literature, its synthesis can be logically inferred from established methods for analogous 2-substituted-thiazole-5-carbaldehydes. The Hantzsch thiazole synthesis and its modifications provide a foundational approach.

A plausible synthetic route would involve the reaction of an alpha-haloketone with a thioamide. For the synthesis of the target compound, this would likely involve the condensation of a suitable 3-halo-2-oxopentanal derivative with thioformamide.

Conceptual Synthetic Workflow:



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Caption: A conceptual workflow for the synthesis of **2-Ethylthiazole-5-carbaldehyde**.

Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on general thiazole synthesis methods and should be optimized and validated in a laboratory setting.

- **Reaction Setup:** To a solution of the appropriate 3-halo-2-oxopentanal (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioformamide (1.1 equivalents).
- **Reaction Conditions:** The reaction mixture is heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure **2-Ethylthiazole-5-carbaldehyde**.

Spectroscopic Characterization (Anticipated)

The following are anticipated spectroscopic data based on the structure of **2-Ethylthiazole-5-carbaldehyde** and data from analogous compounds.

- ^1H NMR (in CDCl_3 , 400 MHz):
 - δ 10.0-10.2 (s, 1H, -CHO)

- δ 8.2-8.4 (s, 1H, thiazole-H4)
- δ 3.0-3.2 (q, 2H, -CH₂CH₃)
- δ 1.3-1.5 (t, 3H, -CH₂CH₃)
- ¹³C NMR (in CDCl₃, 100 MHz):
 - δ 185-188 (-CHO)
 - δ 170-175 (thiazole-C2)
 - δ 150-155 (thiazole-C5)
 - δ 130-135 (thiazole-C4)
 - δ 25-30 (-CH₂CH₃)
 - δ 12-15 (-CH₂CH₃)
- Mass Spectrometry (EI):
 - m/z 141 (M⁺)
 - Key fragmentation patterns would involve the loss of the aldehyde group (CHO) and the ethyl group (C₂H₅).

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality at the 5-position of the thiazole ring is a key handle for a variety of chemical transformations, making **2-Ethylthiazole-5-carbaldehyde** a versatile intermediate.

Key Reactions:

- Reductive Amination: The aldehyde can be readily converted to various amines, which are crucial functionalities in many drug molecules.

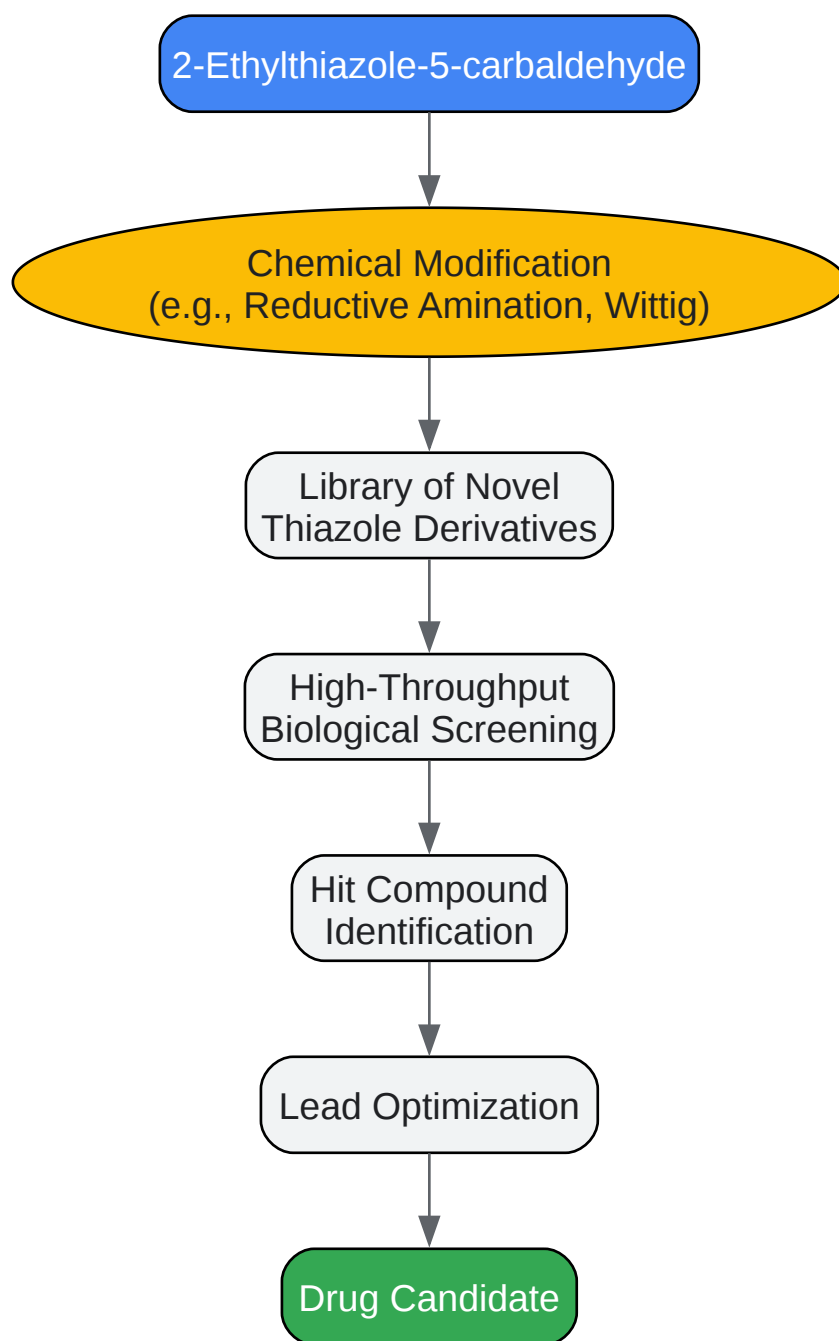
- **Wittig Reaction:** Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds.
- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid, another important functional group in drug design.
- **Condensation Reactions:** The aldehyde can participate in condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other complex heterocyclic systems.

Potential Therapeutic Applications:

The thiazole nucleus is a component of numerous approved drugs, including the anticancer agent dasatinib and the anti-gout medication febuxostat.[1] The introduction of an ethyl group at the 2-position and a reactive carbaldehyde at the 5-position provides a scaffold for the synthesis of novel compounds that could be investigated for a range of therapeutic activities, including but not limited to:

- **Anticancer Agents:** Thiazole derivatives have been extensively explored as kinase inhibitors and cytotoxic agents.[5]
- **Antimicrobial Agents:** The thiazole ring is a key component of many antibacterial and antifungal compounds.[4]
- **Anti-inflammatory Drugs:** Certain thiazole-containing molecules have shown potent anti-inflammatory effects.

Logical Flow of Application in Drug Discovery:



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Caption: A generalized workflow for the utilization of **2-Ethylthiazole-5-carbaldehyde** in a drug discovery program.

Safety and Handling

Specific safety data for **2-Ethylthiazole-5-carbaldehyde** is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Ethylthiazole-5-carbaldehyde represents a valuable, yet under-explored, building block for chemical synthesis. Its structural features, particularly the reactive aldehyde group, offer numerous possibilities for the creation of diverse molecular libraries for drug discovery and materials science applications. While direct experimental data is sparse, this guide provides a solid foundation for researchers by extrapolating from the well-established chemistry of related thiazole compounds. Further investigation into the synthesis, characterization, and biological evaluation of **2-Ethylthiazole-5-carbaldehyde** and its derivatives is warranted to unlock its full potential.

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